Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13738520
Molecular Formula: C22H32BFN2O5
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32BFN2O5 |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H32BFN2O5/c1-20(2,3)29-19(28)26-12-10-25(11-13-26)18(27)16-9-8-15(14-17(16)24)23-30-21(4,5)22(6,7)31-23/h8-9,14H,10-13H2,1-7H3 |
| Standard InChI Key | ISRLCUJSSZQIQM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Boronic acid pinacol ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of the benzoyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.
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Piperazine ring: A six-membered diamine ring substituted at the 4-position, providing conformational flexibility and hydrogen-bonding capabilities .
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Tert-butyl carboxylate: A bulky ester group that enhances solubility and serves as a protecting group for amines during synthesis.
The IUPAC name, tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate, reflects these components systematically.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₂BFN₂O₅ | |
| Molecular Weight | 434.3 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F | |
| InChIKey | ISRLCUJSSZQIQM-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Core Synthetic Pathways
The compound is synthesized through a three-step sequence:
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Piperazine Functionalization: N-Boc protection of piperazine using di-tert-butyl dicarbonate under basic conditions .
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Benzoyl Chloride Coupling: Reaction of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with the N-Boc piperazine intermediate in the presence of a base such as triethylamine.
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Purification: Column chromatography or recrystallization to isolate the final product.
Challenges and Solutions
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Boronic Ester Sensitivity: The pinacol boronate group is prone to hydrolysis, necessitating anhydrous conditions and inert atmospheres during synthesis.
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Steric Hindrance: The tert-butyl group limits reaction rates in nucleophilic acyl substitutions, requiring elevated temperatures (80–100°C) for efficient coupling .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures for pharmaceuticals. For example, coupling with 5-bromo-2-aminopyrimidine derivatives yields kinase inhibitor precursors .
Table 2: Representative Cross-Coupling Reactions
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromophenylacetamide | 4-(Piperazine-benzoyl)phenylacetamide | 78 | |
| 2-Chloroquinoline | 2-(Piperazine-benzoyl)quinoline | 65 |
Piperazine-Based Drug Discovery
Piperazine derivatives constitute 15% of FDA-approved small-molecule drugs (2011–2023), including palbociclib and ribociclib . The tert-butyl carboxylate group in this compound mimics solubilizing motifs in these therapeutics, suggesting utility in prodrug design.
Pharmaceutical Relevance
Kinase Inhibitor Analogues
The compound’s benzoyl-piperazine scaffold resembles CDK4/6 inhibitors like abemaciclib, which employ piperazine to solubilize hydrophobic cores . Substituting the boronic ester with aminopyrimidine could yield candidates for breast cancer therapy.
Protease-Targeted Agents
Molecular docking studies predict that the boronic ester interacts with serine residues in proteases, hinting at applications in antiviral or anticoagulant drug development.
Future Research Directions
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Boronate Oxidation Studies: Investigating oxidative deboronation to phenolic derivatives for radiopharmaceutical labeling.
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Piperazine Ring Modifications: Introducing methyl or hydroxy groups to modulate pharmacokinetics.
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Scale-Up Synthesis: Developing continuous-flow methods to enhance yield and purity for industrial applications.
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